molecular formula C18H17FN2O3 B416220 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B416220
M. Wt: 328.3g/mol
InChI Key: XSEQFOPIESHRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17FN2O3/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

XSEQFOPIESHRPL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo substitution reactions, where different substituents can be introduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to its structure being explored to enhance its efficacy and reduce side effects.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-ylcarbonylamino Cyclohexane Carboxylic Acid: This compound shares structural similarities but differs in its core ring structure and functional groups.

    3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid: Another similar compound with a pyrazole ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

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